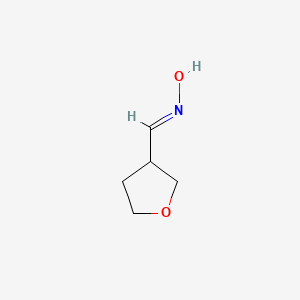

Tetrahydrofuran-3-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

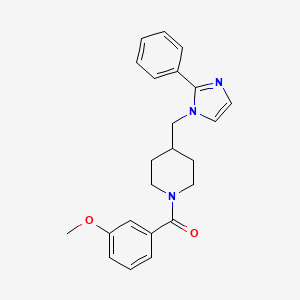

Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxime ester, which are known to be flexible building blocks in heterocycle formation . Oxime esters have gained attention due to their roles as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .

Synthesis Analysis

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported, where aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates . This methodology could be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-carbaldehyde oxime is represented by the molecular formula C5H9NO2 . The molecular weight of this compound is 115.13046 .Chemical Reactions Analysis

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis

Tetrahydrofuran-3-carbaldehyde oxime has a molecular weight of 115.131, a density of 1.2±0.1 g/cm3, and a boiling point of 229.7±29.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

. In proteomics, it can be used for the purification and protection of carbonyl compounds, which are often present in protein structures.

Synthesis of Heterocyclic Compounds

This oxime is a precursor in the synthesis of various heterocyclic compounds. It’s particularly valuable for creating isoxazoles, isoxazolines, and isoxazolidines . These compounds have significant applications in pharmaceuticals, acting as building blocks for drugs with various therapeutic properties.

Conversion to Other Functional Groups

Tetrahydrofuran-3-carbaldehyde oxime: can be converted into nitriles, nitro compounds, nitrones, amines, and amides . This versatility makes it an essential reagent in organic synthesis, allowing chemists to derive a wide range of functional groups necessary for further chemical transformations.

Marine Drug Development

The tetrahydrofuran motif, which includes Tetrahydrofuran-3-carbaldehyde oxime , is prevalent in marine polyketides . These compounds are explored for their potential as marine drugs, offering new avenues for the development of medications derived from marine biodiversity.

Organic Synthesis

As a synthetic tool, Tetrahydrofuran-3-carbaldehyde oxime is used to prepare aldehydes, amides, amines, and nitriles . Its role in organic synthesis is crucial due to its reliability and the high yield of desired products.

Mecanismo De Acción

Target of Action

Tetrahydrofuran-3-carbaldehyde oxime is a biochemical used in proteomics research . . Oximes, in general, are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) .

Biochemical Pathways

For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .

Result of Action

Oximes, in general, have been reported to have significant therapeutic effects, including anticancer and anti-inflammatory activities .

Direcciones Futuras

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They have been utilized as a versatile platform for the synthesis of various heterocycles . Given the pharmacological significance of oximes, they are expected to continue playing a significant role in medicinal chemistry .

Propiedades

IUPAC Name |

(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDJDYHRFRZNM-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B2950518.png)

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)